Oreganic acid
Description
Oreganic acid is a naturally occurring alkyl citrate derivative first isolated in 1996 from the endophytic fungus MF6046, found in the leaves of Berberis oregana (Berberidaceae) in Humboldt County, California, USA . Its chemical structure includes a sulfated alkyl chain and a citrate backbone, distinguishing it from other fungal metabolites. This compound exhibits potent inhibitory activity against Ras farnesyl-protein transferase (FPTase), a critical enzyme in the post-translational modification of Ras proteins. By blocking Ras farnesylation, this compound prevents mutated Ras proteins from anchoring to the cell membrane, thereby inhibiting their oncogenic signaling . Its reported IC50 value of 14 nM underscores its specificity and potency .
This compound’s discovery has significant implications in cancer therapeutics, particularly for tumors driven by Ras mutations. Structural studies of its trimethyl esters and desulfated derivatives have further elucidated its mechanism of action .
Properties
Molecular Formula |
C22H38O10S |
|---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
(E)-19-sulfooxynonadec-2-ene-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C22H38O10S/c23-20(24)17-19(22(27)28)18(21(25)26)15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-32-33(29,30)31/h1-17H2,(H,23,24)(H,25,26)(H,27,28)(H,29,30,31)/b19-18+ |
InChI Key |
SDWSBMKMILEYGK-VHEBQXMUSA-N |
Isomeric SMILES |
C(CCCCCCCCOS(=O)(=O)O)CCCCCCC/C(=C(/CC(=O)O)\C(=O)O)/C(=O)O |
Canonical SMILES |
C(CCCCCCCCOS(=O)(=O)O)CCCCCCCC(=C(CC(=O)O)C(=O)O)C(=O)O |
Synonyms |
Oreganic acid |
Origin of Product |
United States |
Chemical Reactions Analysis
Fundamental Reactivity of Organic Acids
Organic acids exhibit diverse reactivity due to their polar functional groups (carboxyl, hydroxyl) and variable chain lengths. Key reaction types include:
-
Acid-Base Reactions : Proton donation via dissociation (e.g., acetic acid → acetate + H⁺).
-
Esterification : Reaction with alcohols to form esters (e.g., acetic acid + ethanol → ethyl acetate).
-
Oxidation/Reduction : Conversion to ketones, aldehydes, or alcohols under specific conditions.
-
Decarboxylation : Loss of CO₂ under thermal or enzymatic catalysis.
These reactions are foundational in organic synthesis and biological systems, as highlighted in mechanistic studies .
Acid-Base Neutralization
Organic acids react with inorganic bases (e.g., NaOH) or amines to form salts:
This process is critical in pharmaceuticals (e.g., sodium citrate as an anticoagulant) .
Esterification
Catalyzed by acids (e.g., H₂SO₄), organic acids combine with alcohols:
For example, citric acid forms triesters used in plasticizers .
Radical Reactions
Hydroxyl radicals (- OH) abstract hydrogen atoms from organic acids, forming carbon-centered radicals. For example:
-
Lactic acid : Forms primary C-centered radicals via H-abstraction .
-
Oxalic acid : Generates secondary radicals through decarboxylation .
These reactions are pivotal in atmospheric chemistry and nuclear fuel processing .
Sulfuric Acid-Mediated Reactions
Sulfuric acid (H₂SO₄) enhances reactivity by acting as a Brønsted acid catalyst. Kinetic studies reveal:
-
Reaction rates depend on acid concentration (60–100%) and temperature (−20°C to 100°C) .
-
Functional group stability : Carboxylic acids undergo sulfonation, while alcohols dehydrate to alkenes .
Table 1 : Reaction Rate Constants for Organic Acids in H₂SO₄
| Organic Acid | Max Concentration (M) | pH Range | Primary Reaction Type |
|---|---|---|---|
| Citric acid | 3.0 | 1.2–2.5 | Sulfonation/Esterification |
| Malonic acid | 5.0 | 0.8–1.5 | Decarboxylation |
| Acetic acid | 4.0 | 2.0–3.0 | Neutralization |
Data derived from experimental studies .
Atmospheric Processing
Organic acids (e.g., oxalic, succinic) react with inorganic salts (NaCl, (NH₄)₂SO₄) in aerosols, forming low-volatility organic salts:
This suppresses aerosol volatility and influences cloud formation .
Bioleaching
Fungi-produced organic acids (citric, oxalic) solubilize metals (e.g., cobalt) via:
Comparison with Similar Compounds
Comparison with Similar Farnesyl-Protein Transferase Inhibitors
Several compounds with FPTase inhibitory activity have been identified, primarily from microbial sources. Below is a detailed comparison of Oreganic acid with structurally and functionally related compounds.
Structural and Functional Overview
This compound
- Source : Endophytic fungus (MF6046) from Berberis oregana .
- Structure: Sulfated alkyl citrate (C20H34O8S) with a (Z)-3,4-dicarboxy-20-sulfooxy-3-eicosenoic acid backbone .
- Activity : IC50 = 14 nM against FPTase; inhibits Ras farnesylation .
Barceloneic Acid A and C
RPR113228
- Source : Chrysosporium lobatum .
- Structure: Unspecified in evidence; likely a non-peptidic small molecule.
Pepticinnamins
Comparative Analysis (Table 1)
Table 1 : Comparison of this compound with Other FPTase Inhibitors
Mechanistic and Structural Insights
Structural Uniqueness :
- This compound’s sulfated alkyl citrate structure is rare among FPTase inhibitors, which are often polyketides or peptides. The sulfate group may enhance binding affinity to FPTase’s catalytic site .
- In contrast, Barceloneic acids and Pepticinnamins rely on polyketide or peptide backbones, respectively, for enzyme interaction .
Potency: this compound’s IC50 of 14 nM is exceptionally low compared to other fungal-derived inhibitors, suggesting superior efficacy .
Biosynthetic Pathways: this compound is synthesized via a non-ribosomal pathway in its fungal host, as evidenced by its alkyl citrate structure . Barceloneic acids are polyketides, likely produced by type I polyketide synthases, while Pepticinnamins derive from ribosomal peptide synthesis .
Q & A
Q. What steps address discrepancies in this compound’s reported cytotoxicity across cell lines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
